molecular formula C32H29FN4O4 B13486557 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid

Cat. No.: B13486557
M. Wt: 552.6 g/mol
InChI Key: BRMKPLBXMBUKPG-UHFFFAOYSA-N
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Description

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid is a complex organic compound that features a combination of fluorenylmethoxycarbonyl (Fmoc) and piperidine structures

Preparation Methods

The synthesis of 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid typically involves multiple steps. One common method includes the protection of amino acids using the Fmoc group, followed by coupling reactions with piperidine derivatives. The reaction conditions often involve the use of reagents such as sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chlorides . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.

Scientific Research Applications

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorenylmethoxycarbonyl group can act as a protective group, allowing for selective reactions at specific sites on the molecule. The piperidine and pyrimidine rings can interact with biological targets, influencing pathways involved in cellular processes .

Comparison with Similar Compounds

Similar compounds include other Fmoc-protected amino acids and piperidine derivatives. For example:

These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid lies in its combination of fluorenylmethoxycarbonyl, piperidine, and pyrimidine structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C32H29FN4O4

Molecular Weight

552.6 g/mol

IUPAC Name

4-[3-(9H-fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid

InChI

InChI=1S/C32H29FN4O4/c1-19-12-13-25(28(33)15-19)26-16-34-29(31(38)39)36-30(26)37-14-6-7-20(17-37)35-32(40)41-18-27-23-10-4-2-8-21(23)22-9-3-5-11-24(22)27/h2-5,8-13,15-16,20,27H,6-7,14,17-18H2,1H3,(H,35,40)(H,38,39)

InChI Key

BRMKPLBXMBUKPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CN=C(N=C2N3CCCC(C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O)F

Origin of Product

United States

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